molecular formula C18H17FN2O2 B5016186 1-(4-fluorophenyl)-3-[(2-phenylethyl)amino]-2,5-pyrrolidinedione

1-(4-fluorophenyl)-3-[(2-phenylethyl)amino]-2,5-pyrrolidinedione

Cat. No. B5016186
M. Wt: 312.3 g/mol
InChI Key: YEJHNHRRDHFVFK-UHFFFAOYSA-N
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Description

1-(4-fluorophenyl)-3-[(2-phenylethyl)amino]-2,5-pyrrolidinedione is a chemical compound that has been widely studied for its potential applications in scientific research. It is also known by the name of "flubromazolam" and is a member of the benzodiazepine family of compounds.

Mechanism of Action

The mechanism of action of flubromazolam is similar to other benzodiazepines, as it acts on the GABA-A receptor in the brain. It enhances the effects of GABA, a neurotransmitter that inhibits neuronal activity, leading to anxiolytic, sedative, and hypnotic effects.
Biochemical and Physiological Effects:
Flubromazolam has been shown to have a number of biochemical and physiological effects, including reducing anxiety, inducing sedation and sleep, and impairing cognitive function. It has also been shown to have muscle relaxant and anticonvulsant properties.

Advantages and Limitations for Lab Experiments

One advantage of using flubromazolam in lab experiments is its potent and long-lasting effects, which make it useful for studying the effects of benzodiazepines over extended periods of time. However, its potency and potential for abuse also make it difficult to use safely, and researchers must take precautions to ensure the safety of themselves and their subjects.

Future Directions

There are a number of potential future directions for research on flubromazolam and other benzodiazepines. These include studying the effects of these compounds on different types of behavior and physiology, investigating their potential therapeutic applications, and developing new compounds that have improved safety and efficacy profiles. Additionally, more research is needed to understand the long-term effects of benzodiazepine use and abuse, and to develop effective treatments for addiction and withdrawal.

Synthesis Methods

The synthesis of flubromazolam involves the reaction of 4-fluorobenzaldehyde with 2-phenylethylamine in the presence of acetic acid to form 4-fluoro-N-(2-phenylethyl)benzamide. This compound is then reacted with ethyl chloroformate and triethylamine to form the final product, 1-(4-fluorophenyl)-3-[(2-phenylethyl)amino]-2,5-pyrrolidinedione.

Scientific Research Applications

Flubromazolam has been studied for its potential applications in a variety of scientific research fields, including neuroscience, pharmacology, and toxicology. It has been shown to have anxiolytic, sedative, and hypnotic effects, and has been used in animal models to study the effects of benzodiazepines on behavior and physiology.

properties

IUPAC Name

1-(4-fluorophenyl)-3-(2-phenylethylamino)pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17FN2O2/c19-14-6-8-15(9-7-14)21-17(22)12-16(18(21)23)20-11-10-13-4-2-1-3-5-13/h1-9,16,20H,10-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEJHNHRRDHFVFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(=O)N(C1=O)C2=CC=C(C=C2)F)NCCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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